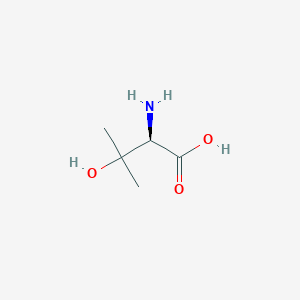

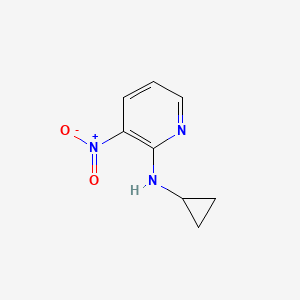

(5-氟-2-甲基苯基)肼

描述

The compound (5-Fluoro-2-methylphenyl)hydrazine is a derivative of hydrazine, which is a highly reactive and versatile reagent used in various chemical reactions. Hydrazine itself is a pnictogen hydride chemical with extensive industrial applications, and its derivatives, such as the one , often exhibit interesting chemical and physical properties that can be exploited in different fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of fluorinated hydrazine derivatives can be complex due to the reactivity of both the fluorine atoms and the hydrazine moiety. In the literature, fluorinated heterocyclic compounds have been synthesized through reactions involving hydrazine or methylhydrazine with other reactive intermediates. For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine or methylhydrazine can lead to various ring rearrangements and the formation of new fluorinated compounds . Similarly, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has been shown to produce Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones through a ring-enlargement reaction .

Molecular Structure Analysis

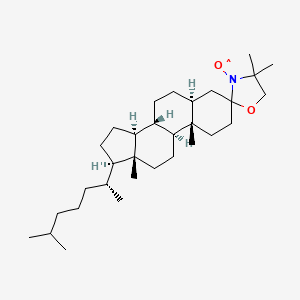

The molecular structure of fluorinated hydrazine derivatives is often characterized by a high degree of planarity, as seen in the compound (2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide. This particular molecule is essentially planar, with a planar indole fused-ring system linked to a fluorobenzene ring through a hydrazine-carbothioamide bridge. The planarity is reinforced by intramolecular hydrogen bonding, contributing to the stability of the molecule .

Chemical Reactions Analysis

Fluorinated hydrazine derivatives can undergo a variety of chemical reactions, including nucleophilic addition, ring-opening, ring-closure, and rearrangements such as the Boulton-Katritzky rearrangement. These reactions can be influenced by the nature of the substituents and the reaction conditions. For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with methylhydrazine can lead to different products depending on the substituent at C(3) and the nature of the nucleophile . The Boulton-Katritzky rearrangement is another pathway that can be observed when hydrazine attacks an electrophilic center, leading to the formation of triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Fluoro-2-methylphenyl)hydrazine derivatives are influenced by the presence of fluorine atoms and the hydrazine moiety. Fluorine atoms can significantly affect the molecule's reactivity, electronic distribution, and hydrogen bonding capabilities. The intramolecular hydrogen bonds observed in some fluorinated hydrazine derivatives contribute to their molecular stability and can affect their melting points, solubility, and crystalline structure. For instance, the planar structure of the compound mentioned earlier is stabilized by intramolecular hydrogen bonds, which also facilitate the formation of layers in the crystal through π-π stacking interactions and C-H···F hydrogen bonds .

科学研究应用

合成和抗肿瘤活性

- 一项研究专注于合成3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉基-1H-吲唑-1-甲酰胺,这是从4-氟-2-异氰酸苯甲烷制备的化合物,对一些癌细胞系表现出抑制增殖效果,表明具有潜在的抗肿瘤应用(Hao et al., 2017)。

生物和环境样品的荧光探针

- 另一项研究设计了一种用于检测生物和水样品中肼的比色荧光探针,利用二氰基异佛酮作为荧光基团,显示出低细胞毒性、合理的细胞渗透性,并适用于HeLa细胞和斑马鱼中外源性N2H4的荧光成像(Zhu et al., 2019)。

吡啶并嗪酮衍生物的抗癌活性

- 对新的3(2H)-酮吡啶并嗪衍生物的合成研究显示出潜在的抗氧化活性,这些化合物通过一系列化学反应合成,包括酯化、肼解和环化,展示了体外抗氧化活性,并暗示了潜在的抗癌应用(Mehvish & Kumar, 2022)。

用于肼检测的先进荧光探针

- 下一代用于肼检测的荧光探针具有高选择性和灵敏度,克服了当前探针的缺点,并在土壤分析、双光子组织成像和实时基于喷雾的传感等方面展示了实际应用,表明在环境和生物监测方面具有广泛潜力(Jung et al., 2019)。

噻唑啉-4-酮衍生物的抗菌活性

- 一项关于卤代苯胺基取代噻唑啉-4-酮衍生物的合成和筛选抗菌活性的研究突出了制备具有潜在抗菌、抗真菌和抗结核活性的化合物,表明(5-氟-2-甲基苯基)肼衍生物的化学多样性和生物适用性(Dinnimath et al., 2011)。

安全和危害

“(5-Fluoro-2-methylphenyl)hydrazine” is associated with several hazard statements, including H302, H312, H315, H319, H332, H335, and H3514. These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled4. It may cause skin and eye irritation and may cause respiratory irritation4. It is also suspected of causing cancer4.

未来方向

The future directions of “(5-Fluoro-2-methylphenyl)hydrazine” are not explicitly mentioned in the search results. However, given its chemical properties and potential hazards, further research could focus on exploring its potential applications in various fields while ensuring safety measures.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

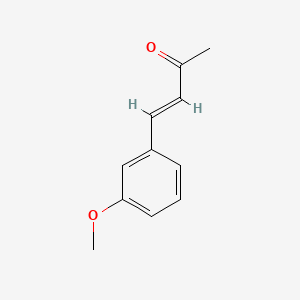

IUPAC Name |

(5-fluoro-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKJTZLQRLTAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methylphenyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。